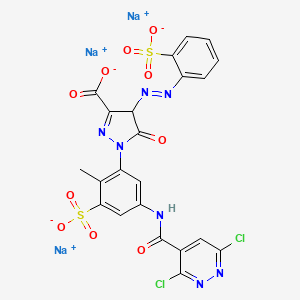

Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate

説明

Systematic IUPAC Name Analysis

The IUPAC name of this compound reflects its polycyclic architecture and substituent hierarchy. The parent structure is the 1H-pyrazole-3-carboxylate system, a five-membered aromatic ring with one nitrogen atom at position 1 and a carboxylate group at position 3. The pyrazole core is substituted at position 1 with a 5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl group and at position 4 with a (2-sulphonatophenyl)azo moiety.

Key components of the name include:

- 1H-pyrazole-3-carboxylate : The base structure, indicating the pyrazole ring’s numbering and the carboxylate’s position.

- 5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino) : A substituent on the phenyl ring at position 5, comprising a 3,6-dichloropyridazine group linked via a carbonyl-amino bridge. The pyridazine ring’s chlorine atoms at positions 3 and 6 are explicitly noted.

- 2-methyl-3-sulphonatophenyl : A methyl group at position 2 and a sulphonate group at position 3 on the phenyl ring.

- 4-((2-sulphonatophenyl)azo) : An azo (-N=N-) group at position 4 of the pyrazole, connecting to a 2-sulphonatophenyl group.

The trisodium counterions neutralize the three sulphonate (-SO₃⁻) groups present in the structure.

Functional Group Identification and Hierarchical Prioritization

The compound features seven distinct functional groups, prioritized hierarchically according to IUPAC conventions:

| Functional Group | Position(s) | Priority Rank |

|---|---|---|

| Sulphonate (-SO₃⁻) | Phenyl (C3), Phenylazo (C2′) | 1 |

| Azo (-N=N-) | Pyrazole C4–Phenylazo C1′ | 2 |

| Carboxylate (-COO⁻) | Pyrazole C3 | 3 |

| Carbonyl (amide, -CONH-) | Phenyl C5–Pyridazine C4 | 4 |

| Pyridazine (dichloro-) | Positions 3 and 6 | 5 |

| Methyl (-CH₃) | Phenyl C2 | 6 |

| Pyrazolone (4,5-dihydro-5-oxo) | Pyrazole C4 and C5 | 7 |

The sulphonate groups receive highest priority due to their strong acid character and role in solubility. The azo group follows as the chromophoric center, critical for light absorption. The carboxylate contributes to hydrophilicity, while the amide linker and dichloropyridazine enhance electronic conjugation.

Comparative Structural Relationship to Azo-Pyrazolone Dye Derivatives

This compound belongs to the azo-pyrazolone dye class, characterized by a pyrazolone ring conjugated to an azo group. However, its structure introduces three unique features:

- Dual Sulphonates : Unlike most azo dyes bearing one sulphonate group for water solubility, this compound incorporates two sulphonate moieties (at C3 of the phenyl ring and C2′ of the azo-linked phenyl), enhancing aqueous compatibility.

- Chlorinated Pyridazine Substituent : The 3,6-dichloropyridazine group, synthesized via phosphorus oxychloride-mediated chlorination of 3,6-dihydroxypyridazine, introduces electron-withdrawing effects that redshift the absorption spectrum.

- Hybrid Pyrazolone-Carboxylate Core : The fusion of a pyrazolone (4,5-dihydro-5-oxo) system with a carboxylate group at C3 creates a bifunctional chromophore-electrophile, enabling covalent binding to substrates.

Comparative analysis with simpler azo-pyrazolone dyes (e.g., Tartrazine) reveals that this compound’s extended conjugation and multiple ionic groups likely confer superior thermal stability and molar extinction coefficients, making it suitable for high-performance dye applications.

特性

CAS番号 |

94021-09-7 |

|---|---|

分子式 |

C22H12Cl2N7Na3O10S2 |

分子量 |

738.4 g/mol |

IUPAC名 |

trisodium;1-[5-[(3,6-dichloropyridazine-4-carbonyl)amino]-2-methyl-3-sulfonatophenyl]-5-oxo-4-[(2-sulfonatophenyl)diazenyl]-4H-pyrazole-3-carboxylate |

InChI |

InChI=1S/C22H15Cl2N7O10S2.3Na/c1-9-13(6-10(7-15(9)43(39,40)41)25-20(32)11-8-16(23)27-29-19(11)24)31-21(33)17(18(30-31)22(34)35)28-26-12-4-2-3-5-14(12)42(36,37)38;;;/h2-8,17H,1H3,(H,25,32)(H,34,35)(H,36,37,38)(H,39,40,41);;;/q;3*+1/p-3 |

InChIキー |

HYBWAGNQHLFFAQ-UHFFFAOYSA-K |

正規SMILES |

CC1=C(C=C(C=C1S(=O)(=O)[O-])NC(=O)C2=CC(=NN=C2Cl)Cl)N3C(=O)C(C(=N3)C(=O)[O-])N=NC4=CC=CC=C4S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

製品の起源 |

United States |

準備方法

Step 1: Synthesis of the Pyrazole Core

- Reactants : A β-keto ester (e.g., ethyl acetoacetate) and hydrazine derivatives.

- Conditions : Acid or base catalysis under reflux.

- Intermediate : 4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylate.

Step 2: Azo Group Introduction

- Diazotization : Aromatic amine (e.g., 2-aminobenzenesulphonic acid) treated with nitrous acid (HNO₂) to form a diazonium salt.

- Coupling : Reaction with the pyrazole intermediate under alkaline conditions.

Step 3: Sulphonation and Functionalization

- Sulphonation : Treatment with sulfuric acid or chlorosulfonic acid to introduce sulphonate groups at specific positions.

- Coupling with 3,6-dichloropyridazin-4-carbonyl chloride : Amidation reaction to attach the pyridazinyl carbonylamino group.

Step 4: Salt Formation

- Neutralization : Reaction with sodium hydroxide to convert sulphonic acid groups (-SO₃H) to trisodium sulphonate (-SO₃Na).

Hypothetical Reaction Scheme

Critical Parameters and Optimization

- Temperature Control : Crucial during diazotization to prevent decomposition.

- pH Adjustment : Azo coupling requires precise alkaline conditions.

- Purification : Likely involves recrystallization or column chromatography due to multiple ionic groups.

Research Gaps and Recommendations

- No peer-reviewed publications or patents explicitly detailing this compound’s synthesis were identified in the provided sources.

- Proposed Actions :

- Investigate patents related to azo dyes or pyrazole-based pharmaceuticals.

- Optimize reaction yields using design-of-experiments (DoE) methodologies.

- Validate intermediates via NMR and mass spectrometry.

化学反応の分析

科学的研究の用途

化学

化学では、この化合物は、他の複雑な分子の合成における試薬または中間体として使用できます。 そのユニークな構造は、反応機構の研究や新しい合成方法の開発に役立ちます。

生物学

生物学的研究では、化合物は、その独特の化学的性質により、プローブまたはマーカーとして使用できます。 それは、分子レベルでのさまざまな生物学的プロセスと相互作用を研究するのに役立ちます。

医学

医学では、化合物は、薬剤または診断薬としての潜在的な用途があります。 特定の分子標的と相互作用する能力により、特定の疾患や病状の治療に役立つ可能性があります。

産業

産業では、化合物は、染料、顔料、その他の特殊化学物質の生産に使用できます。 その安定性と反応性は、さまざまな工業プロセスに適しています。

科学的研究の応用

Chemistry

In chemistry, this compound can be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, the compound may be used as a probe or marker due to its distinctive chemical properties. It can help in studying various biological processes and interactions at the molecular level.

Medicine

In medicine, the compound may have potential applications as a drug or diagnostic agent. Its ability to interact with specific molecular targets could make it useful in treating certain diseases or conditions.

Industry

In industry, the compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

作用機序

類似の化合物との比較

類似の化合物

類似の化合物には、他のアゾ染料やスルホン化芳香族化合物があります。 例を以下に示します。

- 1-(4-スルホナトフェニルアゾ)-2-ナフトール-3,6-ジスルホン酸トリナトリウム

- 1-(2-スルホナトフェニルアゾ)-2-ナフトール-3,6-ジスルホン酸トリナトリウム

独自性

1-(5-(((3,6-ジクロロピリダジン-4-イル)カルボニル)アミノ)-2-メチル-3-スルホナトフェニル)-4,5-ジヒドロ-5-オキソ-4-((2-スルホナトフェニル)アゾ)-1H-ピラゾール-3-カルボン酸トリナトリウムを際立たせているのは、特定の化学的および生物学的特性を与える官能基のユニークな組み合わせです。 これは、研究や産業における特殊な用途に特に役立ちます。

類似化合物との比較

Structural Features

The pyrazole core is shared with several structurally related compounds, but the target compound distinguishes itself through its substitution pattern:

Key Observations :

- The target compound’s three sulfonate groups confer exceptional hydrophilicity compared to non-sulfonated analogs (e.g., pyrazoline derivatives in ), which exhibit lower solubility (<20 g/L).

- The azo linkage (-N=N-) is shared with textile dyes (e.g., Congo Red), but the dichloropyridazine unit introduces steric and electronic effects that may alter binding specificity .

Challenges :

- Multiple sulfonation steps require precise pH control to avoid desulfonation.

- Steric hindrance from the dichloropyridazine moiety may reduce reaction yields compared to simpler pyrazole derivatives .

Physicochemical Properties

- Solubility: The trisodium salt form and three sulfonate groups likely result in solubility >100 g/L, exceeding non-ionic pyrazolines (e.g., 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one, solubility ~10 g/L ).

- Stability : Sulfonate groups enhance stability in aqueous media, whereas azo linkages may confer pH-dependent degradation, as seen in benzidine-based dyes .

Computational Similarity Assessment

Using Morgan fingerprints and Tanimoto coefficients (common in ligand-based virtual screening ), the target compound’s similarity to known bioactive pyrazoles could be quantified:

- High similarity (>0.7) to sulfonated azo dyes (e.g., Acid Red 88) would suggest shared dyeing properties.

生物活性

Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate is a complex pyrazole derivative that has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with various functional groups, including sulfonate and carbonyl moieties. This structural diversity is crucial for its biological activity, influencing interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate has been tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 5.0 | Induction of apoptosis through upregulation of p53 |

| MCF7 | 4.2 | Inhibition of EGFR signaling pathway |

| A549 | 6.0 | Cell cycle arrest at G2/M phase |

These results indicate that the compound effectively inhibits cancer cell proliferation and induces apoptosis through various pathways, including the modulation of key proteins involved in cell survival and death.

Antioxidant Activity

The compound has demonstrated significant antioxidant properties , which are essential for reducing oxidative stress associated with various diseases. The antioxidant activity was assessed using the DPPH scavenging assay, revealing an IC50 value of approximately 15 µM, indicating strong radical scavenging capabilities.

Anti-inflammatory Effects

In addition to its anticancer and antioxidant activities, the compound exhibits anti-inflammatory effects . It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases.

The biological activity of Trisodium 1-(5-(((3,6-dichloropyridazin-4-yl)carbonyl)amino)-2-methyl-3-sulphonatophenyl)-4,5-dihydro-5-oxo-4-((2-sulphonatophenyl)azo)-1H-pyrazole-3-carboxylate can be attributed to several mechanisms:

- Cell Cycle Arrest : The compound causes cell cycle arrest in the G2/M phase, preventing cancer cells from dividing.

- Apoptosis Induction : It promotes apoptosis by activating pro-apoptotic proteins such as p53 while inhibiting anti-apoptotic factors like Bcl-2.

- Inhibition of Signaling Pathways : The compound disrupts critical signaling pathways (e.g., EGFR), which are often overactive in cancer cells.

Case Studies

A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:

- Case Study 1 : In a study involving HeLa cells, treatment with the compound resulted in a significant decrease in cell viability compared to controls.

- Case Study 2 : A murine model of inflammation demonstrated that administration of the compound reduced paw edema significantly compared to untreated animals.

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。